Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)
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Overview
Description
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is a chiral cyclopentanone derivative. It is known for its unique structure, which includes a cyclopentanone ring substituted with a methyl group and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) can be achieved through several methods. One efficient method involves the asymmetric Michael addition of chiral allenyltitanium to alkylidenemalonate. This reaction proceeds with excellent diastereo- and enantioselectivity, making it a practical approach for obtaining the desired chiral cyclopentanone .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily accessible optically active secondary propargylphosphates and a Ti(O-i-Pr)4/2i-PrMgCl reagent. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, its derivatives can interact with enzymes and receptors involved in steroid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-methyl-3-(1-methylethyl)-: This compound has a similar structure but differs in the substitution pattern on the cyclopentanone ring.
Cyclopentanone, 2-methyl-3-[(1R)-1-methylbutyl]-: Another similar compound with a different alkyl substitution.
Uniqueness
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is unique due to its specific chiral centers and the presence of a propenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R,3R)-3-[(2R)-but-3-en-2-yl]-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-4-7(2)9-5-6-10(11)8(9)3/h4,7-9H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
HZPTUZOVSXOQLC-IWSPIJDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCC1=O)[C@H](C)C=C |
Canonical SMILES |
CC1C(CCC1=O)C(C)C=C |
Origin of Product |
United States |
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